Lipophilicity (XLogP3-AA) Comparison: 5-Bromo-4-cyclopentylpyrimidine vs. Cyclopropyl and Cyclohexyl Analogs
The XLogP3-AA value for 5-Bromo-4-cyclopentylpyrimidine is 2.6, which is intermediate between the more polar cyclopropyl analog (XLogP3-AA = 1.5) and the more lipophilic cyclohexyl analog (XLogP3-AA = 3.1) [1][2][3]. This difference in lipophilicity of 1.1 log units between the cyclopentyl and cyclopropyl analogs translates to approximately a 12.6-fold difference in partition coefficient, significantly affecting membrane permeability and aqueous solubility [4].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 5-Bromo-4-cyclopropylpyrimidine: 1.5; 5-Bromo-4-cyclohexylpyrimidine: 3.1 |
| Quantified Difference | Δ = +1.1 vs cyclopropyl; Δ = -0.5 vs cyclohexyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Optimal lipophilicity is critical for achieving desirable ADME properties; the cyclopentyl analog strikes a balance between the too-hydrophilic cyclopropyl and too-lipophilic cyclohexyl derivatives, potentially offering improved drug-like characteristics.
- [1] PubChem CID 26369997. '5-Bromo-4-cyclopentylpyrimidine.' https://pubchem.ncbi.nlm.nih.gov/compound/26369997 View Source
- [2] PubChem CID 53645907. '5-Bromo-4-cyclopropylpyrimidine.' https://pubchem.ncbi.nlm.nih.gov/compound/1346697-39-9 View Source
- [3] PubChem CID 26369850. '5-Bromo-4-cyclohexylpyrimidine.' https://pubchem.ncbi.nlm.nih.gov/compound/26369850 View Source
- [4] Lipinski, C. A., Lombardo, F., Dominy, B. W., and Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
